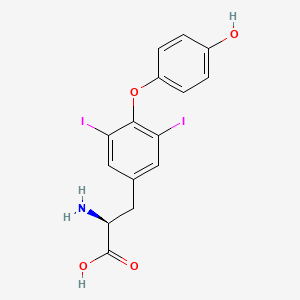

3,5-Diiodo-L-thyronine

Vue d'ensemble

Description

La Diiodothyronine, plus précisément la 3,5-diiodothyronine, est une iodothyronine biologiquement active et un métabolite des hormones thyroïdiennes. Elle est connue pour son rôle important dans le métabolisme énergétique et a été étudiée pour ses effets thérapeutiques potentiels. Ce composé est caractérisé par la présence de deux atomes d'iode aux positions 3 et 5 de son cycle interne .

Applications De Recherche Scientifique

La diiodothyronine présente une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'iodation et de désiodation.

Biologie : Étudié pour son rôle dans la régulation des processus métaboliques et la dépense énergétique.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des troubles métaboliques, tels que l'obésité et le diabète de type 2. .

5. Mécanisme d'action

La diiodothyronine exerce ses effets principalement par le biais d'interactions avec les récepteurs des hormones thyroïdiennes et les mitochondries. Elle module le métabolisme énergétique en influençant l'activité mitochondriale et en améliorant la phosphorylation oxydative. En outre, il a été démontré qu'elle régulait l'expression des gènes impliqués dans le métabolisme lipidique et la thermogenèse .

Composés similaires :

3,5,3'-Triiodothyronine (T3) : Une autre hormone thyroïdienne active avec trois atomes d'iode.

3,5,3',5'-Tétraiodothyronine (T4) : Le précurseur de la T3 et de la diiodothyronine, contenant quatre atomes d'iode.

Iodothyronamines : Métabolites des hormones thyroïdiennes avec une teneur variable en iode.

Unicité : La diiodothyronine est unique en raison de son positionnement spécifique de l'iode, qui confère des effets métaboliques distincts par rapport à d'autres iodothyronines. Sa capacité à moduler la dépense énergétique et le métabolisme lipidique sans affecter de manière significative la fréquence cardiaque et la fonction musculaire en fait un candidat prometteur pour des applications thérapeutiques .

Mécanisme D'action

Target of Action

3,5-Diiodo-L-thyronine (3,5-T2) is an endogenous metabolite of thyroid hormones . The primary target of 3,5-T2 is the mitochondria . It also interacts with thyroid hormone receptors (THRs), although several lines of evidence suggest that 3,5-T2 mainly acts through THR-independent ways .

Mode of Action

3,5-T2 stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic (thyromimetic) effects at myocardial tissue and pituitary, which results in 3,5-T2 suppressing TSH release . It also acts as an allosteric regulator of the cytochrome c oxidase, the complex IV of the electron transport chain .

Biochemical Pathways

3,5-T2 affects several biochemical pathways. It increases the activity of individual respiratory complex I, IV, and V . It also impacts mitochondrial function and oxidative stress . By acting on these targets and pathways, 3,5-T2 can mediate critical events both in development and in adult organisms .

Pharmacokinetics

In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . Very few studies have evaluated the effects of endogenous and exogenous t2 in humans . Further analyses on larger cohorts are needed to determine whether 3,5-T2 is a potent additional modulator of energy metabolism .

Result of Action

The administration of 3,5-T2 results in a variety of molecular and cellular effects. It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides . It also reduces circulating total and LDL cholesterol as well as the liver level of apoB and circulating levels of both apoB48 and apoB100 .

Action Environment

The action of 3,5-T2 can be influenced by environmental factors such as diet. For instance, it has been hypothesized that 3,5-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet . .

Safety and Hazards

When handling 3,5-Diiodo-L-thyronine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3,5-Diiodo-L-thyronine stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure . It is an endogenous metabolite of thyroid hormones . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects on metabolic activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that it mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Exogenously administered this compound has been shown to have significant metabolic activities .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

Current evidence suggests that mitochondria may be a major target of this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la diiodothyronine implique généralement l'iodation de dérivés de la thyronine. Une méthode courante consiste à iodoter la 3,5-diiodotyrosine, qui est ensuite couplée à d'autres intermédiaires pour former la diiodothyronine. Les conditions de réaction nécessitent souvent la présence d'iode et d'un agent oxydant approprié pour faciliter le processus d'iodation .

Méthodes de production industrielle : La production industrielle de la diiodothyronine implique des processus d'iodation à grande échelle, souvent utilisant des techniques de pointe pour garantir une pureté et un rendement élevés. Le processus peut comprendre des étapes telles que la cristallisation et la purification pour obtenir le produit final sous sa forme souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La diiodothyronine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilitée par des agents oxydants.

Réduction : L'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Remplacement d'un atome ou d'un groupe dans la molécule par un autre, souvent impliquant des réactions d'halogénation ou de déshalogénation.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs d'halogénation : Iode, brome.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés iodés, tandis que la réduction pourrait produire des composés désiodés .

Comparaison Avec Des Composés Similaires

3,5,3’-Triiodothyronine (T3): Another active thyroid hormone with three iodine atoms.

3,5,3’,5’-Tetraiodothyronine (T4): The precursor to T3 and diiodothyronine, containing four iodine atoms.

Iodothyronamines: Metabolites of thyroid hormones with varying iodine content.

Uniqueness: Diiodothyronine is unique due to its specific iodine positioning, which confers distinct metabolic effects compared to other iodothyronines. Its ability to modulate energy expenditure and lipid metabolism without significantly affecting heart rate and muscle function makes it a promising candidate for therapeutic applications .

Propriétés

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSOTLOTTDYIIK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016529 | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041-01-6 | |

| Record name | Diiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyronine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001041016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYRONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAL3MRM51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)